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Compound of Interest

Compound Name: 2-Fluoro-3-iodo-6-methylpyridine

Cat. No.: B1360902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectral data for the

compound 2-Fluoro-3-iodo-6-methylpyridine (CAS No. 884494-48-8). Due to the limited

availability of public experimental data for this specific molecule, this document presents

predicted and representative spectral data based on the analysis of structurally similar

compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized

experimental protocols for obtaining such spectra are also provided. A logical workflow for the

spectral analysis of a novel pyridine derivative like 2-Fluoro-3-iodo-6-methylpyridine is

illustrated using a Graphviz diagram. This guide is intended to serve as a valuable resource for

researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug

development.

Introduction
2-Fluoro-3-iodo-6-methylpyridine is a halogenated pyridine derivative of interest in synthetic

and medicinal chemistry. As with any novel compound, thorough structural elucidation and

characterization are paramount. The primary analytical techniques for this purpose are Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This guide outlines the expected spectral characteristics of this molecule.
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Disclaimer: The spectral data presented in this document are predicted values based on known

chemical shift ranges, fragmentation patterns, and vibrational frequencies of similar functional

groups and molecular structures. Experimental verification is required for definitive structural

confirmation.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 2-Fluoro-3-iodo-6-
methylpyridine.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.8 - 8.0 d 1H H-4 (Pyridine)

~ 7.1 - 7.3 d 1H H-5 (Pyridine)

~ 2.5 s 3H -CH₃ (Methyl)

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~ 160 - 165 (d) C-2 (C-F)

~ 90 - 95 C-3 (C-I)

~ 150 - 155 C-4

~ 120 - 125 C-5

~ 155 - 160 C-6

~ 20 - 25 -CH₃ (Methyl)

Note: The C-F coupling is expected to result in a doublet for the C-2 signal.

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium C-H stretch (aromatic)

~ 2950 - 2850 Medium C-H stretch (aliphatic -CH₃)

~ 1600 - 1550 Strong
C=C/C=N stretching (pyridine

ring)

~ 1450 - 1400 Medium C-H bend (aliphatic -CH₃)

~ 1250 - 1200 Strong C-F stretch

~ 1100 - 1000 Medium Ring vibrations

Below 600 Medium C-I stretch

MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

237 High [M]⁺ (Molecular Ion)

222 Medium [M - CH₃]⁺

110 High [M - I]⁺

95 Medium [M - I - CH₃]⁺

127 Medium [I]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data. Instrument

parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-iodo-6-methylpyridine in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.
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Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr)

and press into a thin, transparent pellet.

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to

evaporate.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample in the instrument and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

Acquisition:

Ionize the sample using a standard electron energy of 70 eV.
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Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a

novel substituted pyridine compound.

Workflow for Spectral Analysis of 2-Fluoro-3-iodo-6-methylpyridine
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A logical workflow for the spectral analysis of a novel compound.

To cite this document: BenchChem. [Spectral Analysis of 2-Fluoro-3-iodo-6-methylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360902#2-fluoro-3-iodo-6-methylpyridine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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